molecular formula C11H18N4O B2735575 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1448855-42-2

1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Numéro de catalogue: B2735575
Numéro CAS: 1448855-42-2
Poids moléculaire: 222.292
Clé InChI: IQWSTMPILZTNHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1448855-42-2) is a synthetic organic compound of significant interest in medicinal chemistry research due to its molecular architecture, which incorporates two privileged pharmacophores: a piperidine ring and a 5-aminopyrazole moiety . The compound has a molecular formula of C 11 H 18 N 4 O and a molecular weight of 222.29 g/mol . Its structure features a piperidine unit linked to a 5-amino-1H-pyrazole ring via a methylene bridge, with the piperidine nitrogen functionalized by an acetyl group. Pyrazole derivatives are recognized as a highly versatile and pharmacologically important scaffold, possessing a wide spectrum of documented biological activities . The presence of the pyrazole nucleus in numerous therapeutic agents—including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs—underscores the considerable research value of this chemical class for investigating new bioactive molecules . The specific 5-aminopyrazole subunit within this compound serves as a key building block in organic synthesis, offering researchers a handle for further chemical modification and diversification to explore structure-activity relationships. As a specialized chemical building block, this compound is provided for use in non-clinical research and development settings, such as in hit-to-lead optimization campaigns and the synthesis of more complex molecular libraries. It is supplied with high purity and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-[(5-aminopyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(16)14-6-3-10(4-7-14)8-15-11(12)2-5-13-15/h2,5,10H,3-4,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWSTMPILZTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 5-amino-1H-pyrazole with a piperidine derivative under controlled conditions. One common method involves the use of acetonitrile as a solvent and a catalyst to facilitate the reaction . The reaction mixture is stirred at room temperature for several days, followed by filtration and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mécanisme D'action

The mechanism of action of 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthesis, and inferred properties:

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

  • Structure : Replaces the pyrazole with a tetrazole ring, often substituted with aryl groups.
  • Synthesis : Aryl aniline reacts with sodium azide and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperidine substitution .
  • Key Differences : Tetrazole’s higher aromaticity and acidity (pKa ~4.9) may enhance metabolic stability but reduce blood-brain barrier penetration compared to the target’s pyrazole.
  • Applications : Likely used in anti-inflammatory or antimicrobial agents due to tetrazole’s bioisosteric similarity to carboxylic acids .

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6)

  • Structure : Features a sulfonyl-linked phenylpyrazole and methyl-piperidine.
  • Synthesis: Condensation of enaminone with phenylhydrazine in ethanol/acetic acid .
  • Molecular weight (~399.5 g/mol) is significantly higher, possibly limiting bioavailability .

Vandetanib Derivatives with Nitroimidazole Groups (16c–16f)

  • Structure: Complex quinazoline-nitroimidazole hybrids with piperidinylmethanone linkers.
  • Synthesis : Multi-step reactions involving halogenated quinazolines and nitroimidazole intermediates .
  • Key Differences : The nitroimidazole moiety introduces redox-sensitive properties, useful in hypoxia-targeting therapies. The target’s simpler structure lacks this functionality but may offer better synthetic accessibility .

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethanone

  • Structure : Contains a 3-methyl substituent on the pyrazole ring (CAS: 1365988-13-1).
  • Synthesis: Likely involves nucleophilic substitution of 5-amino-3-methylpyrazole onto a piperidine precursor.
  • This derivative’s molecular weight (~263.3 g/mol) is slightly higher, which may affect pharmacokinetics .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidine-pyrazole-ethanone 5-Amino-1H-pyrazolyl-methyl ~249.3 High H-bond potential, moderate logP
1-(1-Aryl-tetrazol-5-yl)ethanone Piperidine-tetrazole-ethanone Aryl-tetrazole ~280–320 Acidic tetrazole, metabolic stability
Vandetanib Derivative (16d) Quinazoline-nitroimidazole Nitroimidazole, bromofluorophenyl 614.23 Hypoxia-targeting, high molecular weight
1-[4-(5-Amino-3-methyl-pyrazolyl)]ethanone Piperidine-pyrazole-ethanone 3-Methyl-5-aminopyrazole ~263.3 Increased steric hindrance

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for piperidine-pyrazole analogs (e.g., nucleophilic substitution or condensation reactions), though optimization may be required for the amino group’s stability .
  • Pharmacological Potential: The 5-amino group distinguishes it from methyl- or nitro-substituted analogs, suggesting unique interactions with targets like kinase ATP-binding pockets. ’s dimethylamino analog shows enhanced basicity, hinting that the target’s amino group could improve solubility without excessive basicity .

Activité Biologique

1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1389315-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4O, with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point454.1 ± 25.0 °C
Flash Point228.4 ± 23.2 °C

The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14) , where it acts as an ATP-competitive inhibitor. This interaction affects various cellular processes:

  • Cell Proliferation : By inhibiting MAPK14, the compound can reduce cell proliferation.
  • Inflammation : It has potential anti-inflammatory effects due to its role in modulating MAPK signaling pathways.

Studies indicate that the inhibition of MAPK14 influences pathways involved in gene expression, mitosis, differentiation, and apoptosis .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anti-inflammatory Activity : The compound has been shown to reduce inflammation markers in vitro and in vivo models.

Anticancer Potential : Preliminary studies suggest that it may have significant cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. In combination with doxorubicin, it demonstrated a synergistic effect against breast cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study reported that pyrazole derivatives exhibit inhibitory activity against various kinases involved in cancer progression (e.g., BRAF(V600E), EGFR). The derivatives showed promising results against breast cancer cell lines .
  • Synergistic Effects with Chemotherapy : In a study involving MCF-7 and MDA-MB-231 cell lines, the combination of pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. This suggests potential for improved treatment regimens for resistant cancer types .
  • MAPK Pathway Inhibition : The inhibition of MAPK14 by this compound has been linked to reduced cellular stress responses and apoptosis in certain cancer cells, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. Advanced

  • Single-Crystal Analysis : Using SHELX software to determine bond angles and torsional strain in the piperidine-pyrazole junction.
  • Electron Density Maps : Clarify positional disorder of the ethanone group in the crystal lattice.
  • Validation : Cross-referencing with DFT-calculated geometries to confirm bioactive conformers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.